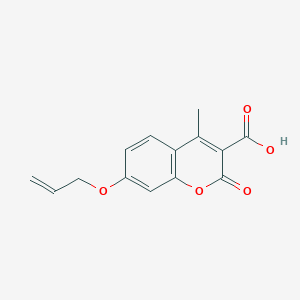
7-(Allyloxy)-4-methyl-2-oxo-2H-chromene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Allyloxy)-4-methyl-2-oxo-2H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. This compound, in particular, is characterized by its chromene core structure, which is substituted with an allyloxy group at the seventh position, a methyl group at the fourth position, and a carboxylic acid group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Allyloxy)-4-methyl-2-oxo-2H-chromene-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methylcoumarin, which serves as the core structure.
Allylation: The allyloxy group is introduced at the seventh position through an allylation reaction. This can be achieved using allyl bromide in the presence of a base such as potassium carbonate.
Carboxylation: The carboxylic acid group is introduced at the third position through a carboxylation reaction. This can be achieved using carbon dioxide in the presence of a strong base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, converting it to a hydroxyl group.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles for substitution reactions include amines and thiols.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Hydroxylated chromene derivatives.
Substitution: Substituted chromene derivatives with various functional groups.
Chemistry:
Synthesis of Derivatives:
Biology:
Antimicrobial Activity: Some derivatives of this compound have shown promising antimicrobial activity against various bacterial and fungal strains.
Antioxidant Activity: The compound and its derivatives exhibit antioxidant properties, making them potential candidates for use in health supplements and pharmaceuticals.
Medicine:
Anti-inflammatory Agents: The compound has been studied for its potential anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.
Anticancer Agents: Some derivatives have shown cytotoxic activity against cancer cell lines, indicating potential use in cancer therapy.
Industry:
Dye and Pigment Production: The compound can be used in the production of dyes and pigments due to its chromophore structure.
Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 7-(Allyloxy)-4-methyl-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation.
Pathways: The compound can modulate pathways such as the NF-κB pathway, which is involved in inflammation, and the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Comparison with Similar Compounds
Coumarin: The parent compound of the class, known for its anticoagulant properties.
7-Hydroxy-4-methylcoumarin: A hydroxylated derivative with enhanced antioxidant properties.
4-Methylumbelliferone: A methylated derivative with applications in fluorescence labeling and cancer therapy.
Uniqueness: 7-(Allyloxy)-4-methyl-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C14H12O5 |
|---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
4-methyl-2-oxo-7-prop-2-enoxychromene-3-carboxylic acid |
InChI |
InChI=1S/C14H12O5/c1-3-6-18-9-4-5-10-8(2)12(13(15)16)14(17)19-11(10)7-9/h3-5,7H,1,6H2,2H3,(H,15,16) |
InChI Key |
KOQWFYZIKYUZBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





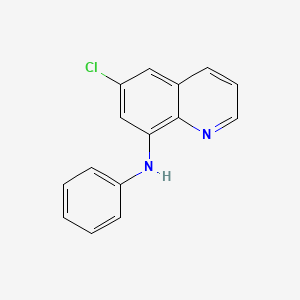
![7-Methyl-2-(propan-2-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11860683.png)
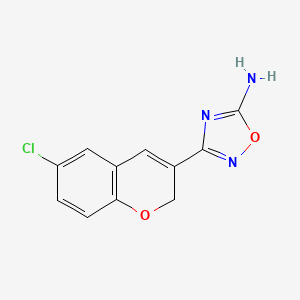
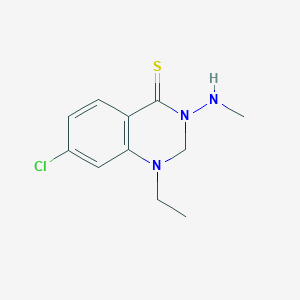
![4-[(4Z)-4-hydroxyiminochromen-2-yl]phenol](/img/structure/B11860697.png)
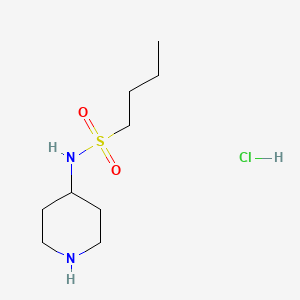
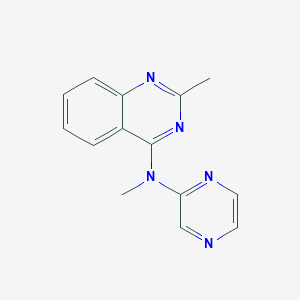

![2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)-N,N-dimethylethanamine](/img/structure/B11860730.png)

![5-Chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11860751.png)
